Elevated Boiling Point vs. 2-Ethyl-3-methylthiophene Reduces Volatile Loss During High-Temperature Processing
The boiling point of 2-ethyl-3-isopropylthiophene is 192.0±9.0 °C, which is approximately 31 °C higher than that of its closest dialkyl analog, 2-ethyl-3-methylthiophene (161 °C) [1]. This substantial difference directly reflects the increased molecular weight and branching introduced by the isopropyl group. In flavor or fragrance applications requiring thermal processing (e.g., baking, extrusion), the higher boiling point translates to reduced volatile loss and prolonged aroma retention, making it a preferred choice over the lower-boiling 2-ethyl-3-methyl analog [1].
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 192.0±9.0 °C |
| Comparator Or Baseline | 2-Ethyl-3-methylthiophene (CAS 31805-48-8): 161 °C |
| Quantified Difference | ~31 °C higher |
| Conditions | Predicted/calculated values at standard atmospheric pressure (760 mmHg) |
Why This Matters
A 31 °C boiling point elevation offers a quantifiable advantage in flavor retention during high-heat food manufacturing, directly influencing procurement decisions where thermal stability is a key performance criterion.
- [1] CAS Common Chemistry. 2-Ethyl-3-methylthiophene (CAS RN: 31805-48-8). https://commonchemistry.cas.org/detail?cas_rn=31805-48-8 (accessed May 11, 2026). View Source
